molecular formula C19H22N4O2S B2676818 N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537667-94-0

N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2676818
CAS No.: 537667-94-0
M. Wt: 370.47
InChI Key: BOWMTLPWOJRBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity

N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC20H24N4O2S
Molecular Weight384.5 g/mol
LogP3.4171
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area57.179 Ų

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies suggest that this compound may exert its effects through modulation of signaling pathways associated with inflammation and cancer cell proliferation.

Anti-Cancer Activity

Recent research indicates that derivatives of pyrimido[5,4-b]indoles exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
HepG217.82
A54926

These values indicate the concentration required to inhibit cell growth by 50%, underscoring the compound's potential as an anti-cancer agent.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated several derivatives of pyrimido[5,4-b]indole and found that those with similar structural features to N-cyclohexyl derivatives exhibited notable cytotoxicity against MCF7 and HepG2 cells, supporting further exploration of this compound's therapeutic potential .
  • Inflammatory Response Modulation : Another investigation focused on the role of similar compounds in modulating inflammatory responses through Toll-like receptor (TLR) pathways. The results indicated that modifications at specific positions significantly impacted the biological activity, suggesting a structure-activity relationship that could be exploited for drug design .

Properties

IUPAC Name

N-cyclohexyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-23-18(25)17-16(13-9-5-6-10-14(13)21-17)22-19(23)26-11-15(24)20-12-7-3-2-4-8-12/h5-6,9-10,12,21H,2-4,7-8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWMTLPWOJRBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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